molecular formula C10H11ClO3 B2813180 3-Chloro-5-ethoxy-4-methoxybenzaldehyde CAS No. 736948-97-3

3-Chloro-5-ethoxy-4-methoxybenzaldehyde

Cat. No. B2813180
M. Wt: 214.65
InChI Key: KBTYBYHNPJXGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-ethoxy-4-methoxybenzaldehyde is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 . It is typically stored at room temperature and is available in a solid, powder form .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-ethoxy-4-methoxybenzaldehyde is 1S/C10H11ClO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

3-Chloro-5-ethoxy-4-methoxybenzaldehyde is a solid at room temperature . It has a molecular weight of 214.65 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the resources.

Scientific Research Applications

Synthesis and Antioxidant Activity

Research on halogenated derivatives of vanillin, such as "3-chloro-4-hydroxy-5-methoxybenzaldehyde", has demonstrated methods for their synthesis and evaluation of their antioxidant activities. These compounds were synthesized through chlorination and bromination of vanillin, followed by testing their antioxidant capabilities using the DPPH method, indicating their potential as antioxidant agents (Chairul Rijal, W. Haryadi, C. Anwar, 2022).

Solubility and Activity Coefficients

Studies on the solubility and infinite dilution activity coefficient of halogenated benzaldehydes, including compounds similar to "3-Chloro-5-ethoxy-4-methoxybenzaldehyde", have provided insights into their solubility in water over a temperature range, aiding in understanding their physical and chemical behavior in aqueous environments (F. Larachi, M. Leroux, S. Hamoudi, A. Bernis, A. Sayari, 2000).

Photochemistry and Conformational Studies

Research on "3-chloro-4-methoxybenzaldehyde" has also focused on its UV-induced conformational isomerization and photochemistry, revealing the compound's reactivity and structural dynamics under UV irradiation, which could have implications for its applications in materials science and molecular engineering (G. Ogruc Ildiz, J. Konarska, R. Fausto, 2019).

Vibrational Dynamics and Spectroscopy

Investigations into the vibrational dynamics of methoxy- and ethoxy-substituted benzaldehydes, including "4-ethoxybenzaldehyde", have been conducted using INS spectroscopy and DFT calculations. These studies provide detailed insights into the molecular vibrations and potential energy barriers, contributing to a deeper understanding of their physical properties and potential applications in various fields (P. Ribeiro-Claro, P. Vaz, M. Nolasco, F. P. Gil, L. B. D. de Carvalho, M. Marques, A. Amado, 2021).

Safety And Hazards

The safety information available indicates that 3-Chloro-5-ethoxy-4-methoxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-5-ethoxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTYBYHNPJXGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-ethoxy-4-methoxybenzaldehyde

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